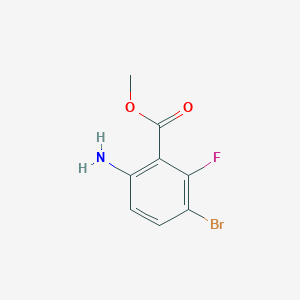

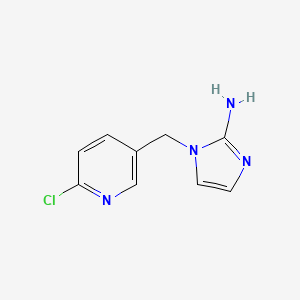

![molecular formula C12H13N3O3S B11727275 4-[(3-Hydroxymethylphenyl)amino]-3-pyridine-sulfonamide](/img/structure/B11727275.png)

4-[(3-Hydroxymethylphenyl)amino]-3-pyridine-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-[(3-Hydroxymethylphényl)amino]-3-pyridine-sulfonamide est un composé organique qui présente un groupe sulfonamide lié à un cycle pyridine, avec un groupe amino lié à une portion hydroxymethylphényle

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 4-[(3-Hydroxymethylphényl)amino]-3-pyridine-sulfonamide implique généralement la réaction du 4-chloropyridine-3-sulfonamide avec la 3-hydroxymethylaniline. La réaction est réalisée dans des conditions contrôlées, souvent en présence d’une base telle que l’hydroxyde de sodium pour faciliter la réaction de substitution nucléophile. Le mélange réactionnel est chauffé à environ 90 °C pendant plusieurs heures pour assurer une conversion complète .

Méthodes de production industrielle

Dans un contexte industriel, la synthèse peut être mise à l’échelle en utilisant des réacteurs à écoulement continu pour maintenir des conditions de réaction constantes et améliorer le rendement. L’utilisation de catalyseurs et de paramètres de réaction optimisés peut encore améliorer l’efficacité du processus.

Analyse Des Réactions Chimiques

Types de réactions

4-[(3-Hydroxymethylphényl)amino]-3-pyridine-sulfonamide peut subir diverses réactions chimiques, notamment :

Oxydation : Le groupe hydroxymethyl peut être oxydé en acide carboxylique en utilisant des agents oxydants tels que le permanganate de potassium.

Réduction : Le groupe nitro, s’il est présent, peut être réduit en groupe amino en utilisant des agents réducteurs comme le palladium sur carbone.

Substitution : Le groupe sulfonamide peut participer à des réactions de substitution nucléophile, où l’azote du sulfonamide peut être remplacé par d’autres nucléophiles.

Réactifs et conditions courants

Oxydation : Permanganate de potassium en milieu acide.

Réduction : Palladium sur carbone en présence de gaz hydrogène.

Substitution : Hydroxyde de sodium ou autres bases fortes.

Principaux produits formés

Oxydation : Formation d’acides carboxyliques.

Réduction : Formation d’amines.

Substitution : Formation de divers sulfonamides substitués.

Applications De Recherche Scientifique

4-[(3-Hydroxymethylphényl)amino]-3-pyridine-sulfonamide a plusieurs applications en recherche scientifique :

Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.

Biologie : Investigué pour son potentiel d’inhibiteur enzymatique en raison de son groupe sulfonamide.

Médecine : Exploré pour son potentiel d’agent thérapeutique, en particulier dans le traitement des infections bactériennes.

Mécanisme D'action

Le mécanisme d’action du 4-[(3-Hydroxymethylphényl)amino]-3-pyridine-sulfonamide implique son interaction avec des cibles moléculaires spécifiques. Le groupe sulfonamide peut imiter la structure de l’acide para-aminobenzoïque, lui permettant d’inhiber les enzymes impliquées dans la synthèse du folate chez les bactéries. Cette inhibition perturbe la croissance et la réplication bactériennes, ce qui en fait un agent antibactérien potentiel .

Comparaison Avec Des Composés Similaires

Composés similaires

4-[(3-Methylphényl)amino]-3-pyridine-sulfonamide : Structure similaire mais avec un groupe méthyle au lieu d’un groupe hydroxymethyl.

4-Amino-2-(3-hydroxymethylphényl)pyridine : Manque le groupe sulfonamide mais conserve les portions hydroxymethylphényle et pyridine.

Unicité

4-[(3-Hydroxymethylphényl)amino]-3-pyridine-sulfonamide est unique en raison de la présence à la fois des groupes hydroxymethyl et sulfonamide, qui confèrent une réactivité chimique et une activité biologique spécifiques. Cette combinaison de groupes fonctionnels en fait un composé polyvalent pour diverses applications en recherche et en industrie.

Propriétés

IUPAC Name |

4-[3-(hydroxymethyl)anilino]pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3S/c13-19(17,18)12-7-14-5-4-11(12)15-10-3-1-2-9(6-10)8-16/h1-7,16H,8H2,(H,14,15)(H2,13,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOZLTKIXPIBELL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC2=C(C=NC=C2)S(=O)(=O)N)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl}aniline](/img/structure/B11727213.png)

![4-[4-(4-Hydroxyphenyl)hexan-3-yl]benzene-1,2-diol](/img/structure/B11727223.png)

![Sodium 2-{[(benzyloxy)carbonyl]amino}ethane-1-sulfonic acid](/img/structure/B11727225.png)

![3-[(E)-[(4-hydroxyphenyl)methylidene]amino]-1-phenylthiourea](/img/structure/B11727242.png)

![3-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one](/img/structure/B11727248.png)

![2-[(4-methoxyphenyl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile](/img/structure/B11727251.png)

![2-{[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11727253.png)